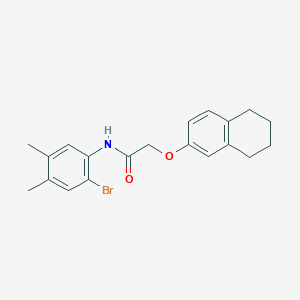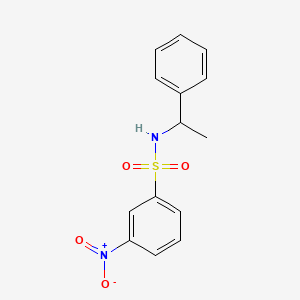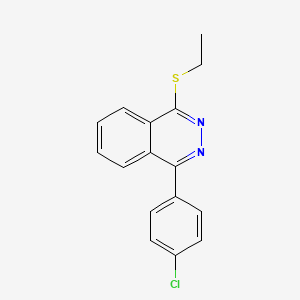
N-(2-bromo-4,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide, also known as BMT-047, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BMT-047 is a novel, small molecule that has been synthesized through a series of chemical reactions.
Mécanisme D'action
The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory effects, as it inhibits the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to inhibit the growth of cancer cells in vitro. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-bromo-4,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has several advantages for lab experiments, including its high purity and stability. However, its low solubility in aqueous solutions can make it difficult to work with in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-(2-bromo-4,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide. One area of interest is its potential use in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Further studies are needed to determine the optimal dosage and administration of this compound for these conditions. Additionally, the potential use of this compound in combination with other anti-inflammatory drugs is an area of interest. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of cancer.
Méthodes De Synthèse
The synthesis of N-(2-bromo-4,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide involves several chemical reactions, including the bromination of 2,4,5-trimethylacetophenone, followed by the condensation of the resulting product with 2-naphthol. The final step involves the acetylation of the product to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
N-(2-bromo-4,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of various inflammatory diseases. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO2/c1-13-9-18(21)19(10-14(13)2)22-20(23)12-24-17-8-7-15-5-3-4-6-16(15)11-17/h7-11H,3-6,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJOGEMVSTVJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)COC2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5-bromo-2-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5150016.png)
![N-[2-(2-benzylphenoxy)ethyl]-2-fluoro-5-methylbenzenesulfonamide](/img/structure/B5150017.png)
![N,N'-(5,10-diacetyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole-2,8-diyl)dibenzamide](/img/structure/B5150018.png)
![N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide](/img/structure/B5150022.png)
![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2-naphthyl)-1,3-thiazole hydrobromide](/img/structure/B5150030.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5150040.png)
![3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5150046.png)
![1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5150062.png)

![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide](/img/structure/B5150070.png)


![7-[(4-benzyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5150089.png)
![N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5150115.png)
